3-Chloro-2-methoxypyridine hydrate
Description
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Properties
IUPAC Name |
3-chloro-2-methoxypyridine;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.H2O/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMADCAZIBQYGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)Cl.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Palladium Catalyzed Miyaura Borylation:
This method involves the reaction of the aryl halide with a boron-containing reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle is believed to proceed through the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the catalyst.
A typical reaction setup is detailed in the table below:
| Parameter | Condition | Purpose |
| Starting Material | 3-Chloro-2-methoxypyridine (B78714) | The substrate containing the C-Cl bond to be functionalized. |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boronate ester group. |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps. |
| Ligand | SPhos, XPhos, or dppf | Stabilizes the palladium center and promotes the catalytic cycle. |
| Base | Potassium acetate (B1210297) (KOAc) or Potassium carbonate (K₂CO₃) | Activates the diboron reagent. |
| Solvent | Dioxane, Toluene, or DMF | Provides the reaction medium. |
| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. |
This table presents a generalized set of conditions for a Miyaura borylation reaction. Actual conditions may vary based on specific laboratory findings.
Lithiation Borylation Via Halogen Metal Exchange:
An alternative route involves a halogen-metal exchange reaction. This process is typically carried out at very low temperatures to prevent side reactions. The 3-chloro-2-methoxypyridine (B78714) is treated with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium, which selectively replaces the chlorine atom with lithium. The resulting organolithium intermediate is a potent nucleophile and is immediately "quenched" by an electrophilic boron source, such as triisopropyl borate (B1201080) or trimethyl borate, to form the boronate ester. nih.gov Subsequent hydrolysis with an acidic workup yields the final boronic acid.
The steps for this process are outlined below:
| Step | Reagents | Temperature | Intermediate/Product |
| 1. Halogen-Metal Exchange | n-Butyllithium in THF/diethyl ether | -78 °C | 2-methoxy-3-lithiopyridine |
| 2. Borylation (Quench) | Triisopropyl borate [B(Oi-Pr)₃] | -78 °C | Lithium triisopropoxy(2-methoxypyridin-3-yl)borate |
| 3. Hydrolysis | Aqueous acid (e.g., HCl) | 0 °C to Room Temp. | (2-methoxypyridin-3-yl)boronic acid |
This interactive table outlines the sequential steps of a typical lithiation-borylation reaction.
Both methods provide access to the valuable (2-methoxypyridin-3-yl)boronic acid or its pinacol (B44631) ester, which are stable, versatile intermediates for constructing more complex molecular architectures in medicinal and materials chemistry. sigmaaldrich.com
Advanced Spectroscopic Characterization Methodologies for 3 Chloro 2 Methoxypyridine Hydrate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei. For 3-chloro-2-methoxypyridine (B78714) hydrate (B1144303), ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of 3-chloro-2-methoxypyridine provides distinct signals for each of the aromatic protons and the methoxy (B1213986) group protons, allowing for their precise assignment. The chemical shifts (δ) are influenced by the electronic environment of each proton, with the electronegative chlorine and oxygen atoms, as well as the aromatic ring current, playing significant roles.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton on carbon 6 (H6) is expected to appear at the most downfield position due to its proximity to the electronegative nitrogen atom. The proton on carbon 4 (H4) will also be downfield, influenced by the adjacent chlorine atom. The proton on carbon 5 (H5) will be the most upfield of the aromatic protons. The methoxy group protons will appear as a sharp singlet. The presence of water in the hydrate form may be observed as a separate signal, the position of which can vary depending on the solvent and concentration.
Table 1: ¹H NMR Spectral Data for 3-Chloro-2-methoxypyridine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~7.95 | Doublet of doublets | J = 4.8, 1.8 |
| H4 | ~7.61 | Doublet of doublets | J = 7.5, 1.8 |
| H5 | ~6.89 | Doublet of doublets | J = 7.5, 4.8 |
| OCH₃ | ~4.07 | Singlet | - |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the same electronic effects that govern the proton chemical shifts.
The carbon atom attached to the methoxy group (C2) will be significantly downfield due to the deshielding effect of the oxygen atom. The carbon atom bonded to the chlorine atom (C3) will also exhibit a downfield shift. The remaining aromatic carbons (C4, C5, and C6) will have chemical shifts in the typical aromatic region, with their specific positions determined by the combined electronic effects of the substituents. The carbon of the methoxy group will appear as a distinct signal in the upfield region.
Table 2: ¹³C NMR Spectral Data for 3-Chloro-2-methoxypyridine
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~160.2 |
| C6 | ~146.3 |
| C4 | ~139.3 |
| C5 | ~121.7 |
| C3 | ~119.4 |
| OCH₃ | ~53.6 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For 3-chloro-2-methoxypyridine, cross-peaks would be expected between H4 and H5, and between H5 and H6, confirming their positions on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with its directly attached carbon atom. This would allow for the direct assignment of the carbon signals for C4, C5, and C6 based on the already assigned proton signals. A correlation between the methoxy protons and the methoxy carbon would also be observed.
Solid-State NMR Investigations (if applicable)
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. While solution-state NMR provides information about the averaged structure in a solvent, ssNMR can reveal details about the specific conformation and packing of molecules in a crystal lattice. For 3-chloro-2-methoxypyridine hydrate, ssNMR could be used to investigate the nature of the water molecule's interaction with the pyridine derivative in the solid state, including hydrogen bonding. However, ssNMR studies on this specific compound are not widely reported in the literature, suggesting it is a less common technique for its routine characterization compared to solution-state NMR.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The presence of the water molecule in the hydrate will be evident from a broad absorption band in the high-frequency region due to O-H stretching vibrations.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3400 (broad) | O-H stretching (water of hydration) |
| ~3065, 3001 | C-H aromatic stretching |
| ~2951, 2845 | C-H aliphatic stretching (methoxy group) |
| ~1582, 1568 | C=C and C=N ring stretching |
| ~1458, 1412 | C-H bending |
| ~1277 | C-O-C asymmetric stretching |
| ~1082, 1028 | C-O-C symmetric stretching |
| ~785, 731 | C-Cl stretching and out-of-plane C-H bending |
Note: The wavenumbers are approximate and can vary based on the sampling method (e.g., KBr pellet, neat). The broadness of the O-H stretch is characteristic of hydrogen-bonded water.
Fourier Transform Raman (FT-Raman) Spectroscopy
For a molecule like 3-chloro-2-methoxypyridine, FT-Raman spectroscopy would be expected to reveal characteristic vibrations of the pyridine ring, the C-Cl bond, the C-O-C ether linkage, and the methyl group. These would include stretching and bending modes. For example, C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. nih.gov Ring C-C stretching vibrations are generally observed between 1600 and 1400 cm⁻¹. nih.gov
Assignment of Vibrational Frequencies and Functional Group Modes
The assignment of vibrational frequencies obtained from FT-Raman and infrared (IR) spectroscopy is a critical step in characterizing a molecule's structure. This process is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and their corresponding motions (Potential Energy Distribution, PED). nih.govnih.gov
For 3-chloro-2-methoxypyridine, the vibrational spectrum would be a composite of the modes associated with its constituent functional groups: the pyridine ring, the chloro group, and the methoxy group.
Key Vibrational Modes Expected for 3-Chloro-2-methoxypyridine:
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Pyridine Ring | C-H stretching | ~3100-3000 |
| C-C stretching | ~1600-1400 | |
| Ring breathing modes | ~1000 | |
| C-H in-plane bending | ~1300-1000 | |
| C-H out-of-plane bending | ~900-650 | |
| Methoxy Group | C-H stretching (asymmetric & symmetric) | ~2950-2850 |
| C-O stretching | ~1260-1000 | |
| CH₃ rocking/bending | ~1470-1440 | |
| Chloro Group | C-Cl stretching | ~800-600 |
This table is illustrative and based on general vibrational frequency ranges for the specified functional groups.
The precise wavenumbers for 3-chloro-2-methoxypyridine would be influenced by the electronic effects of the substituents on the pyridine ring and their relative positions. For example, the electronegativity of the chlorine atom and the electron-donating nature of the methoxy group would affect the bond strengths and, consequently, the vibrational frequencies of the pyridine ring.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption and emission of electromagnetic radiation in the ultraviolet and visible regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic structure and conjugation within a molecule. While specific UV-Vis spectra for this compound were not found, analysis of a related compound, 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine (HL), was conducted in chloroform and ethanol. dergipark.org.tr The absorption spectrum of such compounds is typically recorded over a range of 240-440 nm. dergipark.org.tr For 3-chloro-2-methoxypyridine, the pyridine ring is the primary chromophore. The substitution with a chloro and a methoxy group will influence the position and intensity of the absorption bands corresponding to the π → π* and n → π* electronic transitions of the pyridine ring. The solvent used can also affect the spectrum by stabilizing or destabilizing the ground and excited electronic states.
Absorption and Emission Properties
The absorption properties of 3-chloro-2-methoxypyridine would be characterized by one or more absorption maxima (λ_max) in the UV region, corresponding to its electronic transitions. The molar absorptivity (ε) at these wavelengths is a measure of the probability of the transition.
Emission properties, such as fluorescence or phosphorescence, are less common for simple pyridine derivatives unless specific structural features that promote luminescence are present. Typically, these compounds undergo non-radiative decay processes to return to the ground state. Without experimental data, it is difficult to determine if this compound exhibits any significant emission.
Mass Spectrometry (MS) and Related Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an invaluable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For 3-chloro-2-methoxypyridine, with a molecular formula of C₆H₆ClNO, the expected monoisotopic mass is 143.01379 Da. chemspider.com HRMS can confirm this mass with a high degree of precision, typically to within a few parts per million (ppm), thus confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum also provides valuable structural information. For a related isomer, 2-chloro-6-methoxypyridine, the mass spectrum shows a prominent molecular ion peak ([M]⁺) at m/z 143 and a base peak at m/z 142. massbank.eu Other significant fragments are observed at m/z 115, 113, and 78. massbank.eu A similar fragmentation pattern, with characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be expected for 3-chloro-2-methoxypyridine, helping to confirm its structure.
Fragmentation Pattern Analysis
The analysis of a compound's fragmentation pattern via mass spectrometry (MS) provides critical information for structural elucidation. In the electron ionization (EI) mass spectrum of 3-Chloro-2-methoxypyridine, the molecular ion (M⁺˙) is the starting point for a cascade of fragmentation events. The structure of related substituted pyridines and general fragmentation principles suggest a predictable pathway. acs.orglibretexts.org
The initial fragmentation is typically the loss of a methyl radical (·CH₃) from the methoxy group, which is a common cleavage for ethers, resulting in a stable ion. miamioh.edulibretexts.org This is often followed by the expulsion of a neutral carbon monoxide (CO) molecule. Another significant fragmentation route for chloro-aromatic compounds involves the loss of a chlorine radical (Cl·). The pyridine ring itself can undergo cleavage, commonly through the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic rings. rsc.org The presence of chlorine is also identifiable by the characteristic M+2 isotopic peak, where the peak at two mass units higher than the molecular ion has an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. whitman.edu
While specific, detailed fragmentation studies on this compound are not extensively published, a proposed fragmentation pattern can be constructed based on the analysis of its anhydrous form and similar structures. chemicalbook.comjcsp.org.pk The water of hydration would typically be lost immediately upon introduction to the high vacuum of the mass spectrometer and is not usually observed in the EI spectrum.
Table 1: Proposed EI Mass Spectrometry Fragmentation for 3-Chloro-2-methoxypyridine
| m/z (mass/charge) | Proposed Fragment Ion | Neutral Loss |
| 143/145 | [C₆H₆ClNO]⁺˙ (Molecular Ion) | - |
| 128/130 | [C₅H₃ClNO]⁺˙ | ·CH₃ |
| 112 | [C₅H₃Cl]⁺˙ | ·OCH₃ |
| 108 | [C₆H₆NO]⁺ | Cl· |
| 100/102 | [C₄H₃Cl]⁺˙ | HCN from [C₅H₃ClNO]⁺˙ |
| 80 | [C₅H₂NO]⁺ | HCl |
Note: The table is interactive and can be sorted by column headers.
Coupled Techniques (e.g., GC-MS, LC-MS)
Coupled or hyphenated techniques are powerful tools in analytical chemistry, combining the separation power of chromatography with the detection and identification capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like 3-Chloro-2-methoxypyridine. eurl-pesticides.eu In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The hydrate form would likely lose its water molecule in the hot injection port. The gaseous analyte is then separated from other components in the mixture as it passes through a capillary column. The choice of column is critical; a non-polar or mid-polarity column is generally effective for separating pyridine derivatives. As the separated components elute from the column, they enter the ion source of the mass spectrometer, where they are fragmented and detected, providing a mass spectrum for each component. copernicus.org This allows for both qualitative identification by matching the fragmentation pattern to a spectral library and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are less volatile or thermally labile, LC-MS is the preferred method. sigmaaldrich.com this compound can be analyzed directly without derivatization. Reversed-phase high-performance liquid chromatography (HPLC) is a common approach, where the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Following separation, the eluent is directed to the mass spectrometer. An electrospray ionization (ESI) source is commonly used, which is a soft ionization technique that often results in a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight determination. Further structural information can be obtained by inducing fragmentation in the mass spectrometer using techniques like collision-induced dissociation (CID), often in an MS/MS setup. sigmaaldrich.com
Table 2: General Parameters for Coupled Chromatographic Analysis
| Parameter | GC-MS | LC-MS |
| Separation Column | Capillary column (e.g., 5% Phenyl Polysiloxane) | Reversed-phase column (e.g., C18, 5 µm) |
| Mobile Phase | Inert carrier gas (e.g., Helium, Argon) | Acetonitrile/Water or Methanol/Water gradient |
| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Typical Ion Observed | M⁺˙ (e.g., m/z 143/145) and fragments | [M+H]⁺ (e.g., m/z 144/146) |
| Application | Purity testing, identification of volatile impurities | Purity testing, analysis of non-volatile mixtures |
Note: The table is interactive and can be sorted by column headers.
Other Spectroscopic and Analytical Methods (e.g., SEM-EDX)
Beyond the core spectroscopic techniques, other analytical methods provide complementary information about the physical and elemental properties of a compound.
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX)
Scanning Electron Microscopy (SEM) combined with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful combination for micro-characterization. cleancontrolling.com
Scanning Electron Microscopy (SEM): This technique uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its morphology. researchgate.net For this compound, SEM analysis would be invaluable for studying its solid-state characteristics, such as crystal habit, size, and surface topography. This can provide insights into the crystallization process and the physical quality of the bulk material. mdpi.com
Energy Dispersive X-ray Spectroscopy (EDX): As the electron beam interacts with the sample in the SEM, it causes atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element. cleancontrolling.com The EDX detector measures these energies, allowing for a qualitative and semi-quantitative elemental analysis of the sample. For this compound, an EDX spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl). 4tu.nl This provides direct confirmation of the elemental composition of the compound and is a powerful tool for identifying inorganic impurities or confirming the homogeneity of the sample. acs.org
Table 3: Expected Elemental Analysis Data from EDX
| Element | Symbol | Expected Presence | Use in Analysis |
| Carbon | C | Yes | Confirms organic nature of the backbone |
| Nitrogen | N | Yes | Confirms presence of the pyridine ring |
| Oxygen | O | Yes | Confirms presence of methoxy group and water of hydration |
| Chlorine | Cl | Yes | Confirms presence of the chloro-substituent |
Note: The table is interactive and can be sorted by column headers.
Crystallographic Analysis of this compound: A Comprehensive Review
Detailed structural information for the chemical compound this compound, including its crystalline structure and intermolecular interactions, is not publicly available in the searched scientific literature and crystallographic databases.
Despite extensive searches for single-crystal X-ray diffraction (SC-XRD) data, no specific studies providing the crystal system, space group, molecular geometry, bond lengths, bond angles, torsion angles, or analysis of intermolecular interactions such as hydrogen bonding and π-stacking for this compound have been identified.
The requested in-depth analysis, which would form the basis of a detailed article on its crystalline structure, is therefore not possible at this time. Information from chemical suppliers and general chemical databases confirms the existence and basic properties of the compound, but lacks the specific experimental crystallographic data necessary to fulfill the requirements of the outlined article structure.
Similarly, a search for the anhydrous form, 3-Chloro-2-methoxypyridine, did not yield the required crystallographic data. While studies on related pyridine derivatives exist, the specific substitution pattern of the target compound means that data from these related structures cannot be reliably extrapolated to provide an accurate description of the crystal structure of this compound.
Further research, specifically the successful growth of single crystals of this compound and subsequent SC-XRD analysis, would be required to generate the data needed for the comprehensive article as outlined. Without such experimental data, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy.
Crystalline Structure Analysis of 3 Chloro 2 Methoxypyridine Hydrate
Intermolecular Interactions and Crystal Packing
Van der Waals Interactions
A detailed analysis, if the structure were known, would involve identifying and quantifying all close contacts between atoms of neighboring molecules that are not hydrogen bonds. This would include:
Cl···Cl interactions: The chlorine atom, with its relatively large and polarizable electron cloud, could participate in halogen bonding or other short-range attractive interactions.
C–H···π interactions: The hydrogen atoms of the pyridine (B92270) ring and the methoxy (B1213986) group could interact with the electron-rich π-system of adjacent pyridine rings.
π–π stacking: The pyridine rings of adjacent molecules might stack in a parallel or offset fashion, contributing to the stability of the structure.
Other close contacts: Interactions involving the oxygen atom of the methoxy group and various atoms of neighboring molecules would also be examined.
The distances and geometries of these interactions would be meticulously measured and compared to the sum of the van der Waals radii of the involved atoms to determine their significance.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. cam.ac.uk This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal.
For 3-chloro-2-methoxypyridine (B78714) hydrate (B1144303), this analysis would yield several key insights:
d_norm surfaces: These surfaces are mapped with a color scale to highlight intermolecular contacts shorter than the van der Waals radii, which are crucial for understanding the forces holding the crystal together. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds and other significant interactions. guidechem.com
2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance to the nearest atom on the exterior of the surface (d_e) against the distance to the nearest atom on the interior of the surface (d_i). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. cam.ac.uk For instance, in many organic molecules, H···H contacts make up a large portion of the surface area, reflecting the prevalence of van der Waals interactions. chemexper.com
Polymorphism Studies of Hydrates
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Hydrates, which are crystalline solids containing water molecules, can also exhibit polymorphism. Different polymorphic forms of a substance can have distinct physical properties, such as solubility, melting point, and stability.
A study of polymorphism for 3-chloro-2-methoxypyridine hydrate would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to see if different crystal forms can be produced. Each distinct crystalline form would then be analyzed by techniques such as X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction to determine its unique crystal structure. The existence of different hydrated forms with varying stoichiometries of water would also be investigated.
Computational Tools for Structure Visualization and Analysis
The visualization and analysis of crystal structures are heavily reliant on specialized software.
Olex2: This is a comprehensive and user-friendly program for solving, refining, and analyzing crystal structures from diffraction data. researchgate.net It provides an integrated environment for all stages of structure determination and includes a wide range of tools for creating high-quality graphics and analyzing geometric parameters and intermolecular interactions.
Mercury: Developed by the Cambridge Crystallographic Data Centre (CCDC), Mercury is a powerful tool for the 3D visualization of crystal structures. It allows for in-depth exploration of crystal packing, intermolecular interactions, and the generation of publication-quality images. Mercury is also used for performing Hirshfeld surface analysis and analyzing the geometry of hydrogen bonds and other non-covalent interactions.
In the absence of experimental data for this compound, these tools cannot be applied to generate the specific analyses requested.
Theoretical and Computational Studies on 3 Chloro 2 Methoxypyridine Hydrate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and properties of 3-Chloro-2-methoxypyridine (B78714) hydrate (B1144303). These calculations are broadly categorized into ab initio and density functional theory (DFT) methods, each with its own strengths in elucidating molecular characteristics.
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from the electron density. This approach is computationally less demanding than some other high-level ab initio methods, making it suitable for a wide range of molecular systems.
The selection of an appropriate functional and basis set is crucial for obtaining accurate results. For molecules like 3-Chloro-2-methoxypyridine, hybrid functionals, which mix a portion of Hartree-Fock exact exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy and computational cost. A commonly used basis set for such calculations is 6-311++G(d,p), which is a triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, allowing for a more accurate description of electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding.
For instance, studies on similar pyridine (B92270) derivatives have successfully employed DFT methods to analyze their vibrational spectra and molecular structures. In a hypothetical study of 3-Chloro-2-methoxypyridine hydrate, the B3LYP functional with the 6-311++G(d,p) basis set would be a reasonable choice for initial geometry optimization and electronic property calculations.
Table 1: Representative Functionals and Basis Sets for DFT Calculations
| Functional | Type | Basis Set | Typical Application |
|---|---|---|---|
| B3LYP | Hybrid GGA | 6-31G(d) | Geometry Optimization, Vibrational Frequencies |
| M06-2X | Hybrid Meta-GGA | 6-311++G(d,p) | Non-covalent Interactions, Thermochemistry |
| PBE0 | Hybrid GGA | cc-pVTZ | Electronic Properties, Reaction Mechanisms |
Ab initio calculations are derived directly from theoretical principles, without the inclusion of experimental data. These methods are based on the Hartree-Fock (HF) approximation, which solves the Schrödinger equation for a many-electron system by approximating the many-electron wavefunction as a single Slater determinant.
One of the simplest and earliest basis sets used in ab initio calculations is the STO-3G (Slater-Type Orbital-3 Gaussian) basis set. In this approach, each Slater-type orbital is approximated by a linear combination of three Gaussian functions. While STO-3G is a minimal basis set and generally provides only qualitative results, it can be useful for initial geometry optimizations and for studying very large molecular systems where higher-level calculations are computationally prohibitive. For this compound, an STO-3G calculation would provide a preliminary, low-level understanding of its molecular structure. However, for more accurate results, larger basis sets are necessary.
Hybrid functionals in DFT incorporate a portion of the exact exchange energy from Hartree-Fock theory with the exchange and correlation energies from other DFT approximations. This approach often remedies some of the shortcomings of pure DFT functionals, such as the underestimation of band gaps and incorrect description of charge-transfer states.
The amount of exact exchange included can vary. For example, the widely used B3LYP functional contains 20% Hartree-Fock exchange. Other functionals, like the M06 suite, have varying amounts of exact exchange, making them suitable for different types of chemical problems. The inclusion of exact exchange is particularly important for accurately describing the electronic properties of molecules like 3-Chloro-2-methoxypyridine, which contains both electron-donating (methoxy) and electron-withdrawing (chloro) groups.
A fundamental step in any computational study is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. Geometry optimization calculations systematically alter the coordinates of the atoms to find this minimum energy conformation.
For this compound, the optimization process would involve finding the most stable arrangement of the 3-chloro-2-methoxypyridine molecule with respect to the water molecule. This would likely involve the formation of a hydrogen bond between the water molecule and the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy (B1213986) group. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are well-suited for performing accurate geometry optimizations on such systems. The resulting optimized structure would provide key information on bond lengths, bond angles, and dihedral angles.
Table 2: Hypothetical Optimized Geometrical Parameters for 3-Chloro-2-methoxypyridine | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Cl | 1.745 | C2-C3-Cl | 118.5 | C4-C3-C2-N1 | 0.0 | | C2-O1 | 1.350 | C3-C2-O1 | 121.0 | C3-C2-O1-C7 | 179.5 | | C2-N1 | 1.330 | C2-N1-C6 | 117.0 | | | | O-H (water) | 0.960 | H-O-H (water) | 104.5 | | |
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical reactivity. Computational methods provide valuable descriptors that help in understanding and predicting this reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For 3-Chloro-2-methoxypyridine, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the methoxy group, which are electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the pyridine ring, particularly on the carbon atoms attached to the electron-withdrawing chlorine atom. The analysis of these orbitals provides insights into the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks. The HOMO-LUMO gap can be used to calculate other global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index.
Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for 3-Chloro-2-methoxypyridine
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.30 |
| Ionization Potential (I) ≈ -EHOMO | 6.50 |
| Electron Affinity (A) ≈ -ELUMO | 1.20 |
| Chemical Hardness (η) = (I-A)/2 | 2.65 |
| Chemical Potential (μ) = -(I+A)/2 | -3.85 |
Energy Gap and Stability
The stability of a molecule can be assessed by examining the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical parameter in quantum chemistry, indicating the molecule's resistance to deformation and its chemical reactivity.
A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. For substituted pyridines, the HOMO-LUMO gap is influenced by the nature and position of the substituent groups. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the pyridine ring modulates the electronic structure and thus the energy gap. Theoretical calculations for similar molecules, such as 2-chloro-6-methoxypyridine-4-carboxylic acid, show how these gaps are calculated and used to predict molecular behavior tandfonline.com.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
Charge Distribution Analysis (e.g., Mulliken Atomic Charges)
Charge distribution analysis provides a picture of how electrons are shared among the atoms in a molecule. Mulliken population analysis is a common method used to calculate the partial atomic charges, offering insights into the electrostatic properties of the molecule.
In 3-Chloro-2-methoxypyridine, the electronegative nitrogen, oxygen, and chlorine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms typically exhibit partial positive charges. The precise values of these charges determine the molecule's polarity and its interaction with other molecules. This charge distribution is fundamental to understanding the molecule's dipole moment and its behavior in electric fields. For instance, the nitrogen atom in the pyridine ring is a primary site of negative charge, influencing its ability to form hydrogen bonds tandfonline.comresearchgate.net.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution in three dimensions, mapping the electrostatic potential onto the molecule's electron density surface.
The MEP map uses a color scale to denote different potential regions:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.
Green: Denotes neutral or regions with near-zero potential.
For 3-Chloro-2-methoxypyridine, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring, making it a prime site for protonation and electrophilic interactions. The regions around the hydrogen atoms would exhibit positive potential (blue) nih.gov.
Fukui Functions and Identification of Reactive Sites
Fukui functions provide a more quantitative method for identifying the most reactive sites within a molecule. Derived from DFT, these functions describe the change in electron density at a specific point when the total number of electrons in the system changes.
There are three main types of Fukui functions, which help in predicting sites for different types of reactions:
f+(r): For nucleophilic attack (attack by an electron donor).
f-(r): For electrophilic attack (attack by an electron acceptor).
f0(r): For radical attack.
By calculating these indices for each atom in 3-Chloro-2-methoxypyridine, one can pinpoint the atoms most likely to participate in chemical reactions. For example, the atom with the highest f+ value is the most probable site for a nucleophilic attack. Such analyses have been successfully applied to related heterocyclic compounds to understand their reactivity tandfonline.comnih.gov.
Electrophilicity, Chemical Potential, Hardness, and Softness Indices
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small energy gap and are more reactive.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
These indices are crucial for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions ijcce.ac.irjlu.edu.cn.
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating capacity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Propensity for charge transfer |
| Electrophilicity Index (ω) | μ² / 2η | Electron accepting capacity |
Vibrational Spectra Prediction and Analysis
Theoretical vibrational analysis is a key tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and modes of 3-Chloro-2-methoxypyridine, a detailed assignment of the spectral bands can be achieved. DFT calculations are widely used for this purpose and have shown excellent agreement with experimental data for similar molecules like 2-chloro-6-methoxypyridine and 3-chloropyridine nih.govresearchgate.net.
The calculated spectrum allows for the identification of characteristic vibrations of the functional groups, such as the C-H, C-N, C-O, and C-Cl stretching and bending modes, as well as the vibrations of the pyridine ring itself. The presence of the methoxy group introduces specific modes, including the stretching and deformation of the methyl group tandfonline.commdpi.com.
Normal Coordinate Analysis and Potential Energy Distribution (PED)
Normal Coordinate Analysis (NCA) is used to describe the vibrational motions of a molecule. Each normal mode of vibration is a collective motion of atoms, and NCA helps in assigning the calculated frequencies to specific types of vibrations (e.g., stretching, bending, torsion).
The Potential Energy Distribution (PED) provides a quantitative contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode. A PED analysis is essential for an unambiguous assignment of the vibrational bands, especially in complex molecules where vibrational modes are often coupled. For substituted pyridines, PED analysis has been crucial for accurately assigning the ring vibrations and the modes associated with the substituents nih.govresearchgate.net. For example, a PED of >50% for a C-Cl stretching coordinate would confirm that the corresponding frequency is primarily due to the stretching of the carbon-chlorine bond.
While computational studies have been performed on related structures, such as other substituted pyridines or different heterocyclic systems, the strict requirement to focus solely on this compound prevents the inclusion of data from these sources. For example, studies on molecules like 3-chloro-6-methoxypyridazine have explored spectroscopic and NBO analyses, but these findings are not transferable to the pyridine scaffold requested.
Therefore, it is not possible to generate the article with the specified outline and required scientific accuracy due to the absence of dedicated research on this compound in these advanced computational areas.
Conformational Analysis and Tautomerism Studies
Rotational Barriers and Conformational Preferences
The study of rotational barriers and conformational preferences in molecules like this compound is crucial for understanding its chemical behavior and interactions. Computational methods, particularly quantum mechanics, are powerful tools for investigating these properties. The rotation around the C2-O bond (connecting the pyridine ring to the methoxy group) and the C3-Cl bond would be of primary interest.
Researchers would typically employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to perform a potential energy surface scan. This involves systematically rotating the dihedral angle of the bond of interest and calculating the energy at each step. The resulting energy profile would reveal the most stable conformations (energy minima) and the energy barriers (transition states) that hinder free rotation.
For the methoxy group, the orientation of the methyl group relative to the pyridine ring would define different conformers. Steric hindrance from the adjacent chloro group at the 3-position would likely play a significant role in determining the preferred conformation. Similarly, the rotational barrier around the C-Cl bond could be investigated, although this is generally less complex than for a methoxy group.
Table 1: Hypothetical Rotational Barrier Data for 3-Chloro-2-methoxypyridine (Note: This table is illustrative and not based on actual experimental or computational data for the specified compound.)
| Rotational Bond | Computational Method | Basis Set | Energy Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |
| C2-OCH3 | B3LYP | 6-311++G(d,p) | Data Not Available | Data Not Available |
| C3-Cl | B3LYP | 6-311++G(d,p) | Data Not Available | Data Not Available |
Solvation Effects and Hydration Sphere Modeling
Given that the subject is a hydrate, understanding its interaction with water molecules is of fundamental importance. Solvation models are used to simulate the effect of a solvent on a solute's properties and behavior. These models can be broadly categorized into explicit and implicit solvation models.
In an explicit solvation model , individual solvent molecules (in this case, water) are included in the calculation. This approach, often employed in molecular dynamics (MD) simulations, allows for a detailed analysis of the hydration sphere. Researchers could identify the number of water molecules in the first and second hydration shells, their average distances and orientations with respect to the solute, and the strength of the hydrogen bonds formed. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group would be expected to be primary sites for hydrogen bonding with water.
An implicit solvation model , such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a specific dielectric constant. This method is computationally less expensive and is often used to calculate the solvation free energy, which provides a measure of how favorably the compound dissolves in the solvent.
Table 2: Hypothetical Hydration Sphere Properties for this compound (Note: This table is illustrative and not based on actual experimental or computational data for the specified compound.)
| Property | Method | Finding |
| First Hydration Shell Number | Molecular Dynamics | Data Not Available |
| Average H-Bond Distance (N...H-O) | Molecular Dynamics | Data Not Available |
| Average H-Bond Distance (O...H-O) | Molecular Dynamics | Data Not Available |
| Solvation Free Energy | PCM/DFT | Data Not Available |
Computational Modeling of Reaction Mechanisms and Pathways
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For 3-chloro-2-methoxypyridine, a key area of investigation would be nucleophilic aromatic substitution (SNAr) reactions, where either the chloro or the methoxy group is replaced by a nucleophile.
To model these reaction pathways, researchers would identify the reactants, products, and any potential intermediates and transition states. The geometries of these species would be optimized, and their energies calculated using high-level quantum mechanical methods. The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. Identifying the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate.
The influence of the water of hydration on the reaction mechanism could also be investigated. Water molecules could potentially act as catalysts by stabilizing transition states through hydrogen bonding or by participating directly in the reaction. Computational models could compare the reaction pathways in the presence and absence of explicit water molecules to quantify these effects.
Table 3: Hypothetical Reaction Pathway Analysis for 3-Chloro-2-methoxypyridine (Note: This table is illustrative and not based on actual experimental or computational data for the specified compound.)
| Reaction Type | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) |
| SNAr at C2 (-OCH3 substitution) | OH- | DFT | Data Not Available |
| SNAr at C3 (-Cl substitution) | OH- | DFT | Data Not Available |
Applications in Advanced Organic Synthesis and Catalysis
3-Chloro-2-methoxypyridine (B78714) as a Key Building Block in Complex Molecule Synthesis
The strategic placement of the chloro and methoxy (B1213986) groups on the pyridine (B92270) ring of 3-chloro-2-methoxypyridine hydrate (B1144303) enables its use in the construction of intricate molecular architectures. These groups can be selectively manipulated or can direct further reactions to introduce additional functional groups, leading to the synthesis of highly substituted and complex molecules.
3-Chloro-2-methoxypyridine is a valuable starting material for the synthesis of a wide array of substituted pyridine derivatives. The chlorine atom at the 3-position can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the methoxy group at the 2-position can be retained or modified. This allows for the introduction of diverse functionalities onto the pyridine core.
For instance, the reaction of 2,3-dichloropyridine (B146566) with hydrazine (B178648) hydrate can yield 3-chloro-2-hydrazinopyridine, a key intermediate in the synthesis of novel insecticides. google.com By employing a polar solvent, the reaction time can be significantly reduced, and the yield of the desired product can be substantially increased. google.com Furthermore, 3-chloro-2-methoxypyridine can be utilized in the synthesis of various other pyridine derivatives through reactions such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other functionalities. nih.gov
The versatility of this compound is further demonstrated in its use for creating 2,3-disubstituted pyridines through metallation of 2-chloropyridine (B119429). rsc.org This method takes advantage of the ortho-directing effect of the halogen to introduce substituents at the 3-position. rsc.org The resulting disubstituted pyridines can then be used as precursors for more complex heterocyclic systems. rsc.org
| Starting Material | Reagents | Product | Application |
| 2,3-Dichloropyridine | Hydrazine hydrate, polar solvent | 3-Chloro-2-hydrazinopyridine | Intermediate for insecticides |
| 2-Chloropyridine | Metallating agent, electrophile | 2,3-Disubstituted pyridines | Precursors for fused polyheterocycles |
| 2,6-Dibromo-3-aminopyridine | Sodium methoxide | 6-Bromo-2-methoxy-3-aminopyridine | Intermediate for γ-secretase modulators |
This table summarizes the synthesis of various substituted pyridine derivatives starting from chloro-substituted pyridines.
3-Chloro-2-methoxypyridine and its derivatives are instrumental in the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds and functional materials. The reactivity of the chloro and methoxy groups facilitates cyclization reactions to form polycyclic structures.
A notable application is in the synthesis of pyrazolo[3,4-c]-2,7-naphthyridine derivatives. researchgate.net The synthesis begins with the reaction of 1,3-dichloro-2,7-naphthyridines with substituted piperazines, leading to the formation of 3-chloro-2,7-naphthyridines. researchgate.net These intermediates can then undergo further cyclization to yield the desired fused heterocyclic systems. researchgate.net Similarly, the metallation of 2-chloropyridine provides a convenient route to ortho-disubstituted intermediates that can be readily cyclized to form fused polyheterocycles like naphthyridines and aza-analogues of coumarins, xanthones, and acridones. rsc.org
The synthesis of novel heterocyclic systems comprising pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine and other related cores has also been achieved in a two-step process starting from a 2-chloro-3-cyanopyridine (B134404) moiety. researchgate.net
Role in the Synthesis of Heteroarynes and Pyridynes
3-Chloro-2-methoxypyridine serves as a precursor for the generation of highly reactive intermediates known as heteroarynes, specifically 3,4-pyridynes. These transient species are valuable in organic synthesis as they can undergo a variety of cycloaddition and nucleophilic addition reactions to form highly functionalized pyridine derivatives that are otherwise difficult to access. nih.govnih.gov
The generation of 3,4-pyridynes from precursors like 3-chloro-2-ethoxypyridine (B70323) allows for the regioselective difunctionalization of the pyridine ring. nih.gov By controlling the reaction conditions, it is possible to introduce two different substituents at the 3- and 4-positions of the pyridine core with high selectivity. nih.gov This methodology has been successfully applied to the synthesis of a key intermediate for (±)-paroxetine. nih.gov The regioselectivity of these reactions is often governed by the aryne distortion model, where substituents on the pyridyne ring influence the site of nucleophilic attack. nih.gov
| Pyridyne Precursor | Reaction Type | Product | Significance |
| 3-Chloro-2-ethoxypyridine | Regioselective difunctionalization | 2,3,4-Trisubstituted pyridines | Access to highly functionalized pyridines |
| Pyridylsilyltriflates | Nucleophilic addition/Cycloaddition | Di- and tri-substituted pyridines | Controlled synthesis of complex pyridines |
This table highlights the role of 3-chloro-2-methoxypyridine derivatives in the generation and subsequent reactions of 3,4-pyridynes.
Catalytic Applications and Ligand Development
The pyridine scaffold, often derived from precursors like 3-chloro-2-methoxypyridine, is a fundamental component in the design of ligands for catalysis. The nitrogen atom in the pyridine ring can coordinate to metal centers, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.
Pyridine-based ligands are widely employed in metal-assisted catalysis for a variety of organic transformations. The development of ruthenium-catalyzed cycloisomerization of 3-azadienynes to produce substituted pyridines highlights the importance of the pyridine framework in catalysis. organic-chemistry.org In this process, 2-chloropyridine is used as a base, and the catalytic system demonstrates high efficiency and versatility. organic-chemistry.org
Terpyridine-based metal complexes, which can be synthesized from pyridine derivatives, are effective catalysts for various reactions, including cross-coupling reactions to form carbon-carbon bonds. nih.gov The catalytic activity of these complexes is influenced by the valence state of the metal center. nih.gov Iron-terpyridine complexes, for example, have shown catalytic activity in the degradation of phenols. nih.gov
Beyond metal-based catalysis, pyridine-containing molecules can also function as organocatalysts. The pyridine nitrogen can act as a Lewis base or a Brønsted base to activate substrates and facilitate chemical reactions. While specific examples directly utilizing 3-chloro-2-methoxypyridine hydrate in organocatalysis are less common in the provided context, the broader class of pyridine derivatives is known to be active in this area.
The pyridine scaffold is also a privileged structure in medicinal chemistry and can be found in numerous bioactive molecules. nih.gov The synthesis of methoxypyridine-derived gamma-secretase modulators, for instance, demonstrates the importance of the substituted pyridine core in developing therapeutic agents. nih.gov These compounds interact with biological targets, showcasing the potential for pyridine derivatives to act as modulators of enzymatic activity, a concept that overlaps with biocatalysis.
Development of Recyclable and Recoverable Catalysts
The principles of green chemistry have spurred significant research into creating catalytic systems that are not only efficient but also easily separable from the reaction mixture and reusable over multiple cycles. This approach minimizes waste, reduces costs, and lessens the environmental impact of chemical processes. Typically, this is achieved by immobilizing a homogeneous catalyst onto a solid support, thereby rendering it heterogeneous.
Common strategies for catalyst immobilization include:
Anchoring to inorganic supports: Materials like silica, alumina, or zeolites can be functionalized to covalently bind with a catalytically active species.
Incorporation into polymeric matrices: Catalysts can be integrated into the backbone of or attached to the side chains of various polymers.
Use of magnetic nanoparticles: Coating magnetic nanoparticles with a catalyst allows for simple recovery from the reaction vessel using an external magnet.
Development of metal-organic frameworks (MOFs): These materials possess a high surface area and tunable porosity, making them excellent platforms for supporting catalytic sites.
The structure of 3-Chloro-2-methoxypyridine, featuring a pyridine ring, suggests its potential as a ligand for various transition metals used in catalysis. The nitrogen atom of the pyridine ring can coordinate with a metal center, and the chloro and methoxy groups offer sites for further functionalization. In theory, this functionalization could be used to attach the molecule to a solid support, thereby creating a recyclable catalyst.
However, a thorough review of available research reveals a lack of studies focused on this specific application for this compound. While the broader class of pyridine-based ligands has been extensively used in the development of recoverable catalysts for a wide array of organic transformations—including cross-coupling reactions, hydrogenations, and oxidations—data pertaining to the performance, efficiency, and reusability of catalysts derived specifically from this compound is not present in the current body of scientific literature.
Consequently, there are no detailed research findings or data tables to present on the recyclability and recovery rates of catalysts based on this particular compound. The exploration of this compound in the field of recyclable catalysis remains an area for future investigation.
Environmental Fate and Degradation Studies Academic Research Focus
Chemical Degradation Pathways
The chemical degradation of 3-Chloro-2-methoxypyridine (B78714) hydrate (B1144303) in the environment is expected to proceed through several pathways, including hydrolysis, photolysis, and oxidation. The rates and mechanisms of these processes are influenced by environmental conditions such as pH, sunlight intensity, and the presence of reactive chemical species.
Table 1: General Hydrolytic Stability of Related Compound Classes
| Compound Class | General Hydrolytic Stability | Influencing Factors |
| Aryl Ethers | Generally stable | pH, temperature |
| Chlorinated Aromatics | Generally stable | Position of chlorine, presence of other substituents |
This table is based on general chemical principles and not on specific experimental data for 3-Chloro-2-methoxypyridine hydrate.
Studies on the photochemical fate of chloropyridines suggest that direct photolysis by sunlight may not be a primary degradation pathway. For instance, 2-chloropyridine (B119429) does not absorb light at wavelengths greater than 290 nm and is therefore not expected to be susceptible to direct photolysis by sunlight. nih.gov It is plausible that 3-Chloro-2-methoxypyridine exhibits similar behavior. However, indirect photochemical reactions involving photochemically-produced hydroxyl radicals in the atmosphere could contribute to its degradation. nih.gov The estimated half-life for the reaction of vapor-phase 2-chloropyridine with hydroxyl radicals is 62 days. nih.gov
Table 2: Photochemical Degradation Data for a Related Compound
| Compound | Degradation Pathway | Half-life | Conditions |
| 2-Chloropyridine | Reaction with hydroxyl radicals (vapor-phase) | ~62 days (estimated) | Atmospheric conditions |
This data is for a related compound and serves as an estimate for the potential atmospheric fate of 3-Chloro-2-methoxypyridine.
Oxidative processes can play a role in the degradation of pyridine (B92270) derivatives. The pyridine ring can be susceptible to attack by oxidizing agents. For instance, the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide involves an oxidation reaction using hydrogen peroxide and a phosphotungstic acid catalyst. patsnap.com This indicates that the nitrogen atom in the pyridine ring of a similar compound can be oxidized. While this is a synthetic procedure, it demonstrates the potential for oxidative transformation of the molecule.
Biodegradation Research
The biodegradation of halogenated pyridines is a challenging area of research, as the introduction of a halogen atom tends to increase the recalcitrance of the pyridine ring to microbial attack. wikipedia.org
Research on the microbial degradation of chloropyridines has shown that they are generally resistant to breakdown. wikipedia.org For many chloropyridines, the estimated time for complete degradation in soil or liquid media is greater than 30 days. wikipedia.org The initial steps in the biodegradation of pyridine and its derivatives often involve hydroxylation of the ring, catalyzed by mono- or dioxygenases. nih.govnih.gov In the case of 3-Chloro-2-methoxypyridine, the methoxy (B1213986) group might be a target for initial enzymatic attack, potentially leading to the formation of 3-chloro-2-hydroxypyridine (B189369). nih.gov This hydroxylated intermediate could then be a substrate for ring-cleavage enzymes.
The enzymatic machinery for pyridine ring degradation has been studied in various microorganisms. In Arthrobacter sp., the degradation of pyridine is initiated by a flavin-dependent monooxygenase that directly cleaves the pyridine ring. asm.orgnih.gov For hydroxypyridines, dioxygenases are involved in ring fission. nih.gov For instance, Achromobacter sp. utilizes a pyridine-2,5-diol dioxygenase to cleave the ring of the dihydroxylated pyridine intermediate. nih.gov
In the context of 3-Chloro-2-methoxypyridine, a plausible initial enzymatic attack could be the O-demethylation of the methoxy group to yield 3-chloro-2-hydroxypyridine. This reaction is a common initial step in the microbial metabolism of methoxylated aromatic compounds. The resulting 3-chloro-2-hydroxypyridine could then be a substrate for further enzymatic attack, potentially a hydroxylation followed by ring cleavage. However, the presence of the chlorine atom could hinder these enzymatic processes. For example, in the metabolism of 3-chloro-2-methylbenzoic acid by Pseudomonas cepacia MB2, the bacterium produces a chlorinated catechol that undergoes meta-fission. nih.gov This suggests that if 3-Chloro-2-methoxypyridine is transformed to a chlorinated dihydroxypyridine, a similar ring cleavage mechanism might occur.
Table 3: Enzymes Involved in the Degradation of Related Pyridine Compounds
| Enzyme | Organism | Substrate | Function |
| Pyridine Monooxygenase | Arthrobacter sp. | Pyridine | Oxidative cleavage of the pyridine ring |
| 4-Hydroxypyridine 3-Monooxygenase | Arthrobacter sp. | 4-Hydroxypyridine | Hydroxylation |
| Pyridine-2,5-diol Dioxygenase | Achromobacter sp. | Pyridine-2,5-diol | Ring cleavage |
| meta-Pyrocatechase | Pseudomonas cepacia MB2 | 4-Chloro-3-methylcatechol | Ring cleavage |
This table presents enzymes that degrade related pyridine structures and may be relevant for the biodegradation of 3-Chloro-2-methoxypyridine.
Intermediate Metabolite Identification
The environmental degradation of this compound can proceed through various biotic and abiotic pathways, leading to the formation of several intermediate metabolites. While specific studies on the complete degradation pathway of this particular compound are limited, the scientific literature on related chloropyridine and methoxypyridine compounds allows for the postulation of likely transformation products.
The initial steps in the microbial degradation of substituted pyridines often involve hydroxylation, a reaction catalyzed by monooxygenase or dioxygenase enzymes. tandfonline.comnih.gov This process can lead to the formation of hydroxylated pyridines. In the case of 3-Chloro-2-methoxypyridine, hydroxylation could occur at various positions on the pyridine ring, potentially leading to compounds such as 3-chloro-x-hydroxy-2-methoxypyridine.
Another critical transformation is the cleavage of the ether bond, which would demethylate the methoxy group to a hydroxyl group, forming 3-chloro-2-hydroxypyridine. This resulting metabolite, also known as 3-chloro-2-pyridone, is a known compound. nih.gov The cleavage of the pyridine ring itself is a key step in the ultimate mineralization of the compound. This can occur through the action of dioxygenase enzymes, leading to the formation of aliphatic amine derivatives which are then further metabolized. nih.govnih.gov For instance, the degradation of unsubstituted pyridine by Arthrobacter sp. involves ring cleavage to form (Z)-N-(4-oxobut-1-enyl)formamide, which is then further processed. nih.gov
Furthermore, dechlorination, the removal of the chlorine atom, is a crucial step in the detoxification and degradation of chlorinated organic compounds. This can occur either before or after the initial ring modifications. The presence of a chlorine atom on the pyridine ring generally increases the recalcitrance of the molecule to microbial degradation. tandfonline.comresearchgate.net
Abiotic degradation processes, such as photodegradation, can also contribute to the transformation of this compound. Studies on other chloropyridines have shown that photolysis in aqueous solutions can lead to the formation of various intermediates, including hydroxylated and dechlorinated products. nih.gov For example, the photodegradation of 2-chloropyridine results in intermediates like 6-chloro-2-pyridinecarboxylic acid and 1H-pyrrole-2-carboxaldehyde. nih.gov
Based on these established degradation pathways for related compounds, a proposed, albeit speculative, set of intermediate metabolites for this compound can be compiled.
Table 1: Plausible Intermediate Metabolites of this compound
| Proposed Intermediate Metabolite | Potential Formation Pathway | Reference Compound Class |
| 3-Chloro-2-hydroxypyridine | O-demethylation | Methoxypyridines |
| Chloro-dihydroxy-methoxypyridine isomers | Ring hydroxylation | Chloropyridines, Pyridines |
| 2-Methoxypyridine (B126380) | Dechlorination | Chloropyridines |
| Hydroxylated 2-methoxypyridine isomers | Dechlorination followed by hydroxylation | Chloropyridines, Pyridines |
| Ring cleavage products (e.g., substituted maleamates) | Dioxygenase-mediated ring opening | Pyridines |
| 3-chloro-pyridine-N-oxide | N-oxidation | Chloropyridines |
It is important to note that the actual metabolites formed will depend on the specific environmental conditions, including the microbial consortia present, pH, temperature, and the presence of light. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Environmental Processeseuropa.eu
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the environmental fate of chemicals, including their biodegradability, based on their molecular structure. d-nb.info These models establish a mathematical relationship between the chemical structure and a specific activity, such as the rate of degradation.
Predictive Models for Biodegradabilityeuropa.eu
While specific QSAR models developed exclusively for this compound are not available in the public domain, general models for the biodegradability of N-heterocyclic compounds and substituted pyridines can provide insights. These models typically utilize a range of molecular descriptors that quantify various aspects of the chemical's structure.
The biodegradability of pyridine derivatives is known to be significantly influenced by the nature and position of substituents on the pyridine ring. tandfonline.com For instance, the presence of a chlorine atom is generally associated with decreased biodegradability. QSAR studies on a large set of N-heterocyclic compounds have identified several "activating" and "inactivating" molecular fragments that correlate with ready or poor biodegradability, respectively.
Predictive models for biodegradability are often classification-based (i.e., predicting a compound as readily or not readily biodegradable) or regression-based (predicting a rate of degradation). These models are built using datasets of experimentally determined biodegradation data and a variety of calculated molecular descriptors.
Table 2: Common Classes of Molecular Descriptors in Biodegradability QSAR Models
| Descriptor Class | Description | Relevance to Biodegradability |
| Topological | Describe the connectivity of atoms in a molecule. | Reflects molecular size and branching, which can influence enzyme access. |
| Geometric | Describe the 3D shape and size of the molecule. | Important for the "fit" of the molecule into the active site of a degrading enzyme. |
| Electronic | Describe the distribution of electrons in the molecule. | Influences the reactivity of the molecule and its susceptibility to enzymatic attack. |
| Quantum-Chemical | Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies). | Provide detailed information on electronic structure and reactivity. |
| Physicochemical | Properties like logP (octanol-water partition coefficient). | Relates to the bioavailability of the compound to microorganisms. |
For this compound, a QSAR model would likely predict a lower biodegradability compared to unsubstituted pyridine due to the presence of the chloro-substituent. The methoxy group's influence is more complex and would depend on the specific model parameters.
Molecular Fragments Correlated with Degradation Characteristics
The analysis of large datasets of biodegradability information has allowed for the identification of specific molecular fragments that are either positively or negatively correlated with degradation. This approach, often part of QSAR analysis, helps in understanding the structural determinants of biodegradability.
For pyridine derivatives, several key fragments have been identified:
Activating Fragments: These are structural features that tend to enhance biodegradability. For pyridines, the presence of hydroxyl (-OH) or carboxyl (-COOH) groups often increases the likelihood of degradation, as these groups can serve as initial points of enzymatic attack. tandfonline.com
Inactivating Fragments: These are features that hinder biodegradation. The presence of halogen atoms, such as chlorine, is a well-established inactivating fragment for many classes of organic compounds, including pyridines. The C-Cl bond is generally stable and requires specific enzymatic machinery for its cleavage. The position of the chlorine atom can also be critical.
Table 3: Influence of Substituents on Pyridine Biodegradability
| Substituent/Fragment | General Influence on Biodegradability | Reasoning |
| Chlorine atom | Negative | Increases chemical stability and may be toxic to microorganisms. |
| Methoxy group | Variable | Can be cleaved to a more reactive hydroxyl group, but can also contribute to steric hindrance. |
| Pyridine Ring | Neutral to Positive | The ring itself is biodegradable by many microorganisms, serving as a source of carbon and nitrogen. tandfonline.com |
| Hydroxyl group | Positive | Provides a site for initial oxidative attack by enzymes. tandfonline.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-chloro-2-methoxypyridine hydrate, and how can reaction conditions be optimized to minimize by-products?
- Methodology : A two-step approach is often employed for similar chlorinated pyridines. First, chlorination of a methoxypyridine precursor (e.g., 2-methoxypyridine) using phosphorus oxychloride (POCl₃) under reflux conditions. Second, hydrolysis of intermediates (e.g., 2,3-dichloropyridine derivatives) with aqueous sodium hydroxide or hydrochloric acid to introduce the hydroxyl group. Reaction optimization includes controlling temperature (80–120°C) and stoichiometry of chlorinating agents to reduce side products like di-chlorinated species .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify substitution patterns (e.g., methoxy at C2, chloro at C3). For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 163.02 for C₆H₆ClNO₂·H₂O) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Storage : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Hydrate forms are hygroscopic; desiccants like silica gel are essential to prevent hydrolysis .
Advanced Research Questions
Q. How does the presence of the hydrate moiety influence the reactivity of 3-chloro-2-methoxypyridine in nucleophilic substitution reactions?
- Mechanistic Insight : The hydrate form may stabilize the pyridine ring via hydrogen bonding, reducing electrophilicity at the C3 chlorine. Kinetic studies using DFT calculations or isotopic labeling (e.g., D₂O) can clarify water’s role in transition-state stabilization. Comparative experiments with anhydrous analogs are critical .
- Experimental Design : React the compound with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 50–80°C. Monitor reaction progress via TLC or in-situ IR to detect intermediate hydrate dissociation .
Q. What strategies can mitigate competing side reactions (e.g., demethylation or ring oxidation) during functionalization of this compound?
- Condition Optimization :
- Use mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) to preserve the methoxy group.
- Protect the hydrate with trimethylsilyl chloride (TMSCl) prior to lithiation or Grignard reactions to prevent ring degradation .
Q. How can computational modeling predict the hydrate’s stability and solubility in different solvent systems?
- Methods :
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water, DMSO) to predict solubility trends.
- COSMO-RS : Calculate activity coefficients and partition coefficients to optimize solvent selection for crystallization or extraction .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for 3-chloro-2-methoxypyridine derivatives: How should researchers validate data?
- Root Cause : Hydrate vs. anhydrous forms, or impurities from incomplete purification.
- Resolution :
- Perform differential scanning calorimetry (DSC) to distinguish hydrate decomposition events (endothermic peaks ~100°C) from melting points.
- Cross-reference with high-purity standards synthesized via validated routes (e.g., protocols) .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in large-scale reactions?
- Protocols :
- Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory irritation (STOT SE 3; H335).
- Neutralize waste with 10% sodium bicarbonate before disposal to avoid releasing hydrochloric acid .
Application in Drug Discovery
Q. How can this compound serve as a building block for kinase inhibitor scaffolds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
